molecular formula C19H20N2O4S2 B12265980 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B12265980
M. Wt: 404.5 g/mol
InChI Key: SOWYEYAKTWBDIY-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmaceuticals.

Preparation Methods

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Attachment of the Oxazole Ring: This can be done through condensation reactions with appropriate oxazole precursors.

    Sulfonamide Formation:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atom.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The benzothiophene core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Medicine: The sulfonamide group is found in many pharmaceuticals, suggesting potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core may interact with biological macromolecules, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and sulfonamides. For example:

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N2O4S2/c1-13-21-17(11-25-13)14-4-6-15(7-5-14)27(23,24)20-12-19(22)9-2-3-18-16(19)8-10-26-18/h4-8,10-11,20,22H,2-3,9,12H2,1H3

InChI Key

SOWYEYAKTWBDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CS4)O

Origin of Product

United States

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